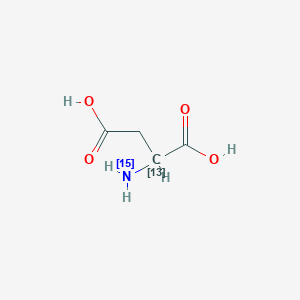

DL-Aspartic acid-13C,15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(15N)azanyl(213C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-BFQMUAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](C(=O)O)[15NH2])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503915 | |

| Record name | (2-~13~C,~15~N)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98532-13-9 | |

| Record name | (2-~13~C,~15~N)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Metabolic Fates: A Technical Guide to the Research Applications of DL-Aspartic Acid-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracking and quantification of molecules in complex biological systems. Among these, DL-Aspartic acid-¹³C,¹⁵N, a non-radioactive, heavy-isotope-labeled version of the amino acid aspartic acid, serves as a powerful probe in metabolomics, proteomics, and drug development. This technical guide provides an in-depth overview of its core applications, supported by generalized experimental protocols and data presentation.

Core Applications in Research

DL-Aspartic acid-¹³C,¹⁵N is primarily utilized in two key areas of research: as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][2] The dual labeling with both ¹³C and ¹⁵N provides a significant mass shift, enhancing the accuracy of quantification in proteomics and allowing for the simultaneous tracking of carbon and nitrogen metabolism.[]

Metabolic Pathway and Flux Analysis

By introducing DL-Aspartic acid-¹³C,¹⁵N into cellular or organismal systems, researchers can trace the metabolic fate of its carbon and nitrogen atoms through various biochemical pathways. This technique, known as metabolic flux analysis, allows for the quantification of the rate of metabolic reactions, providing insights into cellular physiology and disease states.[] For instance, tracking ¹³C-labeled aspartic acid can reveal the dynamics of the citric acid cycle and gluconeogenesis.

Quantitative Proteomics and Metabolomics

In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), labeled amino acids are incorporated into proteins.[4] While L-arginine and L-lysine are more commonly used in SILAC, the principle extends to other amino acids like aspartic acid. The mass difference between proteins containing the heavy isotope-labeled aspartic acid and their unlabeled counterparts allows for precise relative quantification of protein abundance between different experimental conditions.[][4]

As an internal standard, DL-Aspartic acid-¹³C,¹⁵N is added to biological samples at a known concentration. Its distinct mass-to-charge ratio in mass spectrometry or unique spectral signature in NMR allows for accurate quantification of the endogenous, unlabeled aspartic acid and its metabolites by correcting for sample loss and analytical variability.[1][2]

Data Presentation

Table 1: Illustrative Isotopic Enrichment Data from a Metabolic Tracing Experiment

| Metabolite | Isotopic Enrichment (%) | Fold Change (Treated vs. Control) |

| Aspartic Acid | 85.2 ± 3.1 | 1.0 (internal reference) |

| Fumarate | 42.6 ± 2.5 | 1.8 |

| Malate | 38.9 ± 2.1 | 1.6 |

| Oxaloacetate | 35.1 ± 1.9 | 1.5 |

| Glutamate | 15.7 ± 1.2 | 0.8 |

Table 2: Example of Quantitative Proteomics Data Using a Labeled Amino Acid

| Protein ID | Peptide Sequence | Ratio (Heavy/Light) | p-value |

| P12345 | VDALGPSGK | 2.54 | 0.001 |

| Q67890 | ELADEALR | 0.48 | 0.005 |

| P54321 | DAFVGEGLK | 1.05 | 0.89 |

Experimental Protocols

The following are generalized methodologies for the key experiments involving isotopically labeled aspartic acid. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Metabolic Flux Analysis using GC-MS

-

Cell Culture and Labeling: Culture cells in a medium containing a known concentration of DL-Aspartic acid-¹³C,¹⁵N for a specified period to allow for cellular uptake and metabolism.

-

Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Derivatization: Derivatize the extracted amino acids to increase their volatility for gas chromatography (GC) analysis.

-

GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer to determine the mass isotopomer distributions for aspartic acid and its downstream metabolites.

-

Data Analysis: Use specialized software to calculate metabolic fluxes based on the isotopic labeling patterns.[4]

Protocol 2: Use as an Internal Standard for LC-MS based Quantification

-

Sample Preparation: To a biological sample (e.g., plasma, cell lysate), add a known amount of DL-Aspartic acid-¹³C,¹⁵N as an internal standard.

-

Protein Precipitation: Precipitate proteins from the sample using a suitable solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Monitor the specific mass transitions for both the unlabeled (light) and labeled (heavy) aspartic acid.

-

Quantification: Calculate the concentration of the unlabeled aspartic acid by comparing its peak area to that of the known concentration of the internal standard.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and metabolic pathways.

References

A Researcher's Guide to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique in quantitative proteomics. This method provides a robust framework for the accurate relative quantification of thousands of proteins within complex biological samples. By metabolically incorporating stable isotope-labeled amino acids into the entire proteome of living cells, SILAC enables the direct comparison of protein abundance between different experimental conditions, minimizing errors associated with sample preparation and analysis. This guide delves into the fundamental principles of SILAC, offering detailed experimental protocols, quantitative data insights, and visual representations of its application in studying cellular signaling pathways.

Core Principles of SILAC

The foundational principle of SILAC lies in the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into proteins as cells grow and divide.[1][2] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid, most commonly lysine (B10760008) (Lys) and arginine (Arg).[3][4] One cell population is grown in "light" medium containing the natural, unlabeled amino acids, while the other is cultured in "heavy" medium supplemented with the stable isotope-labeled counterparts.[2]

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[4][5] Once labeling is complete, the two cell populations can be subjected to different experimental treatments (e.g., drug administration, growth factor stimulation).[2] Subsequently, the cell populations are combined, typically in a 1:1 ratio, and processed for mass spectrometry (MS) analysis.[6]

Inside the mass spectrometer, peptides from the "light" and "heavy" samples are chemically identical but differ in mass due to the incorporated stable isotopes. This mass difference allows for their simultaneous detection and quantification. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[3]

Experimental Workflow

The SILAC workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase.[2] A thorough understanding and careful execution of each step are critical for obtaining high-quality, reproducible data.

Adaptation Phase: Achieving Complete Labeling

The primary goal of the adaptation phase is to achieve complete or near-complete incorporation of the heavy amino acids into the proteome of the experimental cell line.[5] Incomplete labeling can introduce significant errors in protein quantification.[7]

Key Considerations for the Adaptation Phase:

-

Cell Line Auxotrophy: It is crucial to use cell lines that are auxotrophic for the amino acids being used for labeling (typically arginine and lysine). This ensures that the cells will exclusively utilize the amino acids supplied in the medium.[7]

-

Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids that will compete with the labeled amino acids, leading to incomplete labeling. Therefore, it is essential to use dialyzed FBS, from which small molecules like amino acids have been removed.[7]

-

Number of Cell Doublings: To ensure high labeling efficiency, cells should be cultured in the SILAC medium for at least five to six doublings.[4][8] This allows for the dilution of pre-existing "light" proteins through cell division and protein turnover.

-

Monitoring Labeling Efficiency: Before proceeding to the experimental phase, it is imperative to verify the labeling efficiency. This is typically done by analyzing a small aliquot of the "heavy" labeled cells by mass spectrometry. The goal is to achieve a labeling efficiency of >95-99%.[1][3]

Quantitative Data in SILAC

A key output of a SILAC experiment is the quantitative measurement of protein abundance changes between different conditions. This data is typically presented as ratios of heavy to light peptide intensities.

Table 1: Typical SILAC Labeling Efficiency

| Parameter | Value | Reference(s) |

| Target Labeling Efficiency | >95% | [3] |

| Achievable Labeling Efficiency | >99% | [8] |

| Minimum Cell Doublings | 5-6 | [4][8] |

Table 2: Common Challenges and Quantitative Impact

| Challenge | Description | Quantitative Impact | Reported Rates | Reference(s) |

| Incomplete Labeling | Failure to achieve >95% incorporation of heavy amino acids. | Skews H/L ratios, leading to underestimation of protein upregulation and overestimation of downregulation. | - | [7] |

| Arginine-to-Proline Conversion | Metabolic conversion of labeled arginine to labeled proline in some cell lines. | Can lead to inaccurate quantification of proline-containing peptides. | 10-28% of the proline pool can be labeled from arginine. | [9][10] |

Table 3: Example of Protein Quantitation in EGFR Signaling Pathway

This table presents hypothetical SILAC ratios for key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon EGF stimulation, illustrating typical data obtained in such an experiment. A ratio greater than 1 indicates upregulation, while a ratio less than 1 indicates downregulation. A commonly used cutoff for significant change is a 1.5-fold or greater alteration in abundance.[6]

| Protein | Function | H/L Ratio (EGF Stimulated / Control) | Interpretation | Reference(s) |

| EGFR | Receptor Tyrosine Kinase | 5.2 | Upregulated | [11] |

| SHC1 | Adaptor Protein | 2.2 | Upregulated | [11] |

| GRB2 | Adaptor Protein | 1.8 | Upregulated | [12] |

| SOS1 | Guanine Nucleotide Exchange Factor | 1.5 | Upregulated | |

| RAF1 | Serine/Threonine Kinase | 1.3 | No Significant Change | |

| MAP2K1 (MEK1) | Serine/Threonine Kinase | 1.2 | No Significant Change | |

| MAPK3 (ERK1) | Serine/Threonine Kinase | 1.1 | No Significant Change |

Detailed Experimental Protocols

I. Cell Culture and SILAC Labeling

-

Media Preparation: Prepare "light" and "heavy" SILAC media using a base medium deficient in L-arginine and L-lysine. Supplement the "light" medium with unlabeled L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine). All media should be supplemented with 10% dialyzed fetal bovine serum.[13]

-

Cell Adaptation: Culture the chosen cell line in both "light" and "heavy" SILAC media for at least five to six passages to ensure complete incorporation of the labeled amino acids.[4][8]

-

Labeling Verification: After the adaptation phase, harvest a small number of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze the peptides by LC-MS/MS to confirm a labeling efficiency of >95%.[5]

II. Sample Preparation for Mass Spectrometry

-

Cell Lysis: After experimental treatment, harvest the "light" and "heavy" cell populations. Combine them in a 1:1 ratio based on cell count or protein concentration. Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

-

Protein Digestion (In-Solution):

-

Reduce disulfide bonds in the protein lysate with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 56°C.[12]

-

Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 55 mM for 20 minutes at room temperature in the dark.[12]

-

Dilute the sample with ammonium (B1175870) bicarbonate to reduce the denaturant concentration.

-

Digest the proteins with a protease such as trypsin or Lys-C overnight at 37°C.[14]

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.[14]

III. Mass Spectrometry Data Acquisition

-

LC-MS/MS Analysis: Analyze the cleaned peptide samples using a high-resolution Orbitrap-based mass spectrometer coupled to a nano-liquid chromatography system.[5]

-

Data-Dependent Acquisition (DDA): A common acquisition strategy involves a full MS scan followed by MS/MS scans of the most intense precursor ions.[13]

-

MS1 Scan Parameters:

-

Resolution: 60,000

-

AGC Target: 3e6

-

Maximum Injection Time: 50 ms

-

Scan Range: 350-1600 m/z

-

-

MS2 Scan Parameters:

-

Resolution: 15,000

-

AGC Target: 1e5

-

Maximum Injection Time: 100 ms

-

Isolation Window: 1.6 m/z

-

Collision Energy: HCD at 28%

-

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway frequently studied using SILAC.

Experimental Workflow Diagram

Caption: The general experimental workflow of a SILAC experiment.

References

- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Combining Data Independent Acquisition With Spike-In SILAC (DIA-SiS) Improves Proteome Coverage and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Tracing with 13C and 15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for metabolic tracing using stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This powerful methodology allows for the precise tracking and quantification of metabolic fluxes through various pathways, offering invaluable insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.

Core Principles of Metabolic Tracing

Stable isotope tracing is a technique used to follow the journey of atoms from a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) as they are incorporated into downstream metabolites.[1] By using non-radioactive, heavy isotopes of elements like carbon and nitrogen, researchers can distinguish and quantify molecules based on their mass using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The fundamental principle lies in introducing a ¹³C or ¹⁵N-labeled nutrient into a biological system.[2] As cells metabolize this substrate, the heavy isotopes are incorporated into various intermediary and downstream metabolites.[2] The resulting distribution of these isotopes, known as the mass isotopomer distribution (MID), provides a detailed snapshot of the relative activities of different metabolic pathways.[3]

Metabolic Flux Analysis (MFA) is a computational method that utilizes this isotopic labeling data, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion), to calculate the absolute rates of metabolic reactions.[3] ¹³C-MFA is widely regarded as the gold standard for quantifying intracellular fluxes.[2]

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution, from the initial experimental design to the final data analysis.

Experimental Design

The first step in any tracing experiment is to clearly define the biological question and the metabolic pathways of interest. This will guide the selection of the appropriate isotopic tracer. For instance, ¹³C-glucose is ideal for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while ¹⁵N-glutamine is used to trace nitrogen through amino acid and nucleotide biosynthesis.[4][5]

Cell Culture and Isotope Labeling

This protocol outlines the general steps for labeling adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C or ¹⁵N-labeled substrate (e.g., [U-¹³C]-glucose, [¹⁵N₂]-glutamine)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Seed cells in 6-well plates and culture until they reach the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing nutrient-free medium with the chosen stable isotope tracer at a physiological concentration and dFBS.

-

Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.

-

Add the prepared labeling medium to the cells and incubate for a predetermined period to allow for the incorporation of the stable isotope. The incubation time should be sufficient to approach isotopic steady state, which can be determined empirically by performing a time-course experiment.[6]

Metabolite Extraction

Rapidly quenching metabolic activity and efficiently extracting metabolites are critical for obtaining accurate results.

Materials:

-

Ice-cold 80% methanol (B129727) (-80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to the cells to quench all enzymatic reactions.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.

Mass Spectrometry Analysis

The extracted metabolites are typically analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS is a robust technique, particularly for the analysis of volatile and thermally stable metabolites.[7] For many polar metabolites, a derivatization step is required to increase their volatility.[7]

Protocol for Derivatization and GC-MS of Amino Acids:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

To derivatize the amino acids, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at an elevated temperature (e.g., 70°C) for 30-60 minutes.

-

Analyze the derivatized sample using a GC-MS system. The gas chromatograph separates the individual amino acids, which are then ionized and their mass-to-charge ratio is determined by the mass spectrometer.

LC-MS is a versatile technique that can analyze a wide range of metabolites without the need for derivatization. It is particularly well-suited for the analysis of polar and thermally labile compounds.

General LC-MS Protocol:

-

Resuspend the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

-

Inject the sample onto an appropriate LC column (e.g., a reversed-phase C18 column or a HILIC column for polar metabolites).

-

The metabolites are separated based on their physicochemical properties as they pass through the column.

-

The eluting metabolites are then introduced into the mass spectrometer for detection and quantification of their mass isotopomer distributions.

Data Presentation

The quantitative data obtained from metabolic tracing experiments are typically presented in tables to facilitate comparison and interpretation.

Mass Isotopomer Distributions (MIDs)

The raw data from the mass spectrometer provides the relative abundance of each mass isotopomer for a given metabolite. This is often presented as a percentage of the total metabolite pool.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 20.5 | 10.2 | 35.8 | 5.1 | 23.4 | 4.5 | 0.5 |

| Glutamate | 15.3 | 8.1 | 12.5 | 4.2 | 59.9 | - | - |

| Aspartate | 30.1 | 15.7 | 40.3 | 13.9 | - | - | - |

Table 1: Example Mass Isotopomer Distribution Data from a ¹³C-Glucose Tracing Experiment in Cancer Cells.

Metabolic Fluxes

Computational modeling of the MID data allows for the calculation of absolute metabolic fluxes, typically expressed in units of nmol/10⁶ cells/hr or as a relative flux normalized to a specific uptake rate.

| Reaction | Flux (Relative to Glucose Uptake) |

| Glycolysis (Glucose -> Pyruvate) | 1.85 |

| Pentose Phosphate Pathway | 0.15 |

| PDH (Pyruvate -> Acetyl-CoA) | 0.90 |

| PC (Pyruvate -> Oxaloacetate) | 0.10 |

| TCA Cycle (Citrate Synthase) | 1.00 |

Table 2: Example Relative Metabolic Fluxes Determined by ¹³C-MFA in Cancer Cells.[4]

| Nitrogen-Consuming Reaction | Flux (nmol/10⁶ cells/hr) |

| Glutamate Dehydrogenase | 45.2 |

| Aspartate Aminotransferase | 25.8 |

| Glutamine Synthetase | 15.1 |

| De Novo Pyrimidine Synthesis | 5.7 |

| De Novo Purine Synthesis | 3.2 |

Table 3: Example Nitrogen Fluxes Determined from a ¹⁵N-Glutamine Tracing Experiment.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic networks and experimental workflows. The following diagrams are generated using the Graphviz DOT language.

Signaling Pathways

Caption: Overview of Central Carbon Metabolism.

References

- 1. youtube.com [youtube.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. researchgate.net [researchgate.net]

The Metabolic Journey of DL-Aspartic Acid-13C,15N: An In-depth Technical Guide to its Application as a Tracer

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of DL-Aspartic acid-¹³C,¹⁵N as a stable isotope tracer for elucidating metabolic pathways. Stable isotope tracers are invaluable tools in metabolic research, offering a non-radioactive means to track the fate of molecules within complex biological systems. By replacing specific carbon and nitrogen atoms with their heavier, stable isotopes (¹³C and ¹⁵N), researchers can precisely follow the transformation of aspartic acid and quantify its contribution to various metabolic pools. This guide details the experimental protocols, data analysis, and interpretation required for leveraging this powerful tracer in metabolic studies, particularly within the context of drug development and disease research.

Core Concepts in Stable Isotope Tracing

Stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the quantitative analysis of metabolic fluxes. When cells are cultured in the presence of a labeled substrate like DL-Aspartic acid-¹³C,¹⁵N, the labeled atoms are incorporated into downstream metabolites. The pattern and extent of this incorporation, known as the mass isotopomer distribution (MID), provides a wealth of information about the activity of specific metabolic pathways.[1][2]

DL-Aspartic acid, a non-essential amino acid, is a central metabolite that participates in numerous key pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis.[3][4] Its dual labeling with ¹³C and ¹⁵N enables the simultaneous tracking of both its carbon skeleton and its amino group, providing a more comprehensive picture of metabolic reprogramming in various physiological and pathological states.[5]

Experimental Protocols

The successful application of DL-Aspartic acid-¹³C,¹⁵N as a tracer requires meticulous experimental design and execution. The following protocols are adapted from established methodologies for stable isotope tracing experiments and can be tailored to specific cell types and research questions.[2][5][6]

Cell Culture and Isotope Labeling

Objective: To introduce DL-Aspartic acid-¹³C,¹⁵N into the cellular metabolic network.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

DL-Aspartic acid-¹³C,¹⁵N (or a specific labeled variant like L-Aspartic acid-¹³C₄,¹⁵N)[7]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to reach the desired confluency (typically 60-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and all necessary amino acids and nutrients, except for unlabeled aspartic acid. Add DL-Aspartic acid-¹³C,¹⁵N to the desired final concentration.

-

Labeling: Remove the standard culture medium, wash the cells once with PBS, and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling is critical and should be optimized to achieve isotopic steady-state, where the enrichment of the tracer in intracellular metabolites is stable over time. This can range from a few hours to over 24 hours depending on the cell type and the pathways under investigation.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (B129727) (or other suitable extraction solvent)

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching: Place the culture plates on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well or dish.

-

Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.

Sample Analysis by Mass Spectrometry

Objective: To determine the mass isotopomer distributions of aspartic acid and its downstream metabolites.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

General Procedure:

-

Derivatization (for GC-MS): Evaporate the metabolite extracts to dryness under a stream of nitrogen. Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Chromatographic Separation: Inject the derivatized sample (for GC-MS) or the reconstituted extract (for LC-MS) into the chromatograph to separate the individual metabolites.

-

Mass Spectrometry Analysis: The separated metabolites are then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the identification and quantification of different mass isotopomers of each metabolite.

-

Data Acquisition: Acquire the data in full scan mode to capture the entire mass spectrum of the eluting metabolites.

Data Presentation and Analysis

The primary data obtained from the mass spectrometer are the mass isotopomer distributions (MIDs) for metabolites of interest. This data reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).

Table 1: Representative Fractional Enrichment of Aspartate Isotopomers in H460 Lung Cancer Cells Cultured with [U-¹³C]glucose.

This table is adapted from a study by Cai et al.[1], which utilized [U-¹³C]glucose as the tracer. While the specific tracer differs, the resulting aspartate isotopomer data provides a clear example of the type of quantitative data generated in such experiments and is representative of the labeling patterns one might observe when tracing carbon backbones in central metabolism.

| Aspartate Isotopomer (Binary Notation) | Fractional Enrichment (%) |

| 0000 | 2.5 |

| 0001 | 0.5 |

| 0010 | 0.5 |

| 0100 | 1.0 |

| 1000 | 1.0 |

| 0011 | 15.0 |

| 0101 | 2.0 |

| 0110 | 15.0 |

| 1001 | 2.0 |

| 1010 | 2.0 |

| 1100 | 2.0 |

| 0111 | 20.0 |

| 1011 | 2.5 |

| 1101 | 2.5 |

| 1110 | 20.0 |

| 1111 | 11.0 |

Binary notation represents the labeling state of each carbon atom in the aspartate molecule (C4, C3, C2, C1), where '1' indicates a ¹³C atom and '0' indicates a ¹²C atom.

Metabolic Pathways and Visualization

DL-Aspartic acid-¹³C,¹⁵N is a versatile tracer for interrogating several key metabolic hubs. The following diagrams, generated using Graphviz, illustrate the flow of the labeled atoms through these pathways.

Experimental Workflow

The overall process of a stable isotope tracing experiment using DL-Aspartic acid-¹³C,¹⁵N is summarized in the following workflow diagram.

Tricarboxylic Acid (TCA) Cycle

Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate via the action of aspartate aminotransferase (GOT). This provides a direct entry point for the ¹³C-labeled carbon skeleton of aspartic acid into the TCA cycle. The ¹⁵N-labeled amino group can be transferred to other molecules.

Amino Acid Metabolism

The ¹⁵N from DL-Aspartic acid-¹³C,¹⁵N can be transferred to α-ketoglutarate to form glutamate (B1630785), another key amino acid. This transamination reaction is a critical node in nitrogen metabolism.

Applications in Drug Development

Understanding how a drug candidate alters cellular metabolism is crucial for assessing its efficacy and potential side effects. DL-Aspartic acid-¹³C,¹⁵N can be employed to:

-

Identify drug targets: By observing how a drug perturbs the flux through pathways involving aspartate, researchers can identify the metabolic enzymes or transporters that are being affected.

-

Elucidate mechanisms of action: Tracing the metabolic fate of aspartate in the presence of a drug can reveal how the compound achieves its therapeutic effect. For example, a cancer drug might inhibit a pathway that is critical for tumor cell proliferation and is fed by aspartate.

-

Assess off-target effects: Unintended alterations in metabolic pathways can be detected by monitoring the incorporation of the tracer into a wide range of metabolites.

-

Develop companion diagnostics: Metabolic biomarkers identified through tracer studies could be used to stratify patient populations and predict their response to a particular therapy.

Conclusion

DL-Aspartic acid-¹³C,¹⁵N is a powerful and versatile tracer for dissecting the complexities of cellular metabolism. Its ability to simultaneously track both carbon and nitrogen flow provides a high-resolution view of metabolic pathways. The methodologies outlined in this guide, from experimental design to data analysis and visualization, provide a framework for researchers to effectively utilize this tracer in their studies. As the field of metabolic research continues to grow, the application of such sophisticated tools will be instrumental in advancing our understanding of disease and in the development of novel therapeutics.

References

- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Stable Isotope-Labeled Compounds for Biochemical Pathways | Cambridge Isotope Laboratories [isotope.com]

- 4. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Proteomics: A Technical Guide to Dual-Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to accurately quantify and track proteins within complex biological systems is paramount. Dual-labeled amino acids have emerged as a powerful and versatile tool, enabling researchers to unravel the dynamics of the proteome with unprecedented precision. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of dual-labeled amino acids, offering a comprehensive resource for scientists at the forefront of biological and pharmaceutical research.

Introduction to Dual-Labeling Strategies in Proteomics

Dual-labeling in proteomics encompasses several sophisticated techniques that utilize amino acids modified in two distinct ways. These modifications serve as unique identifiers, allowing for the differentiation and quantification of protein populations from different states. The two primary strategies for dual-labeling are:

-

Stable Isotope Labeling: This widely used method involves the metabolic incorporation of amino acids containing heavy, non-radioactive isotopes such as ¹³C, ¹⁵N, and ²H (deuterium).[1][2] The mass difference between the "light" (natural abundance) and "heavy" labeled proteins is readily detected by mass spectrometry, enabling precise relative quantification.[1][3] A common implementation is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either the light or heavy form of an essential amino acid, typically lysine (B10760008) and/or arginine.[4][5]

-

Bio-orthogonal Labeling: This approach utilizes non-canonical amino acids (ncAAs) that have been chemically modified to include a "bio-orthogonal" handle, such as an azide (B81097) or an alkyne group.[6][7] These functional groups are inert within the cellular environment but can undergo specific chemical reactions, known as "click chemistry," with exogenously supplied probes.[8] This allows for the selective attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of newly synthesized proteins.[6] The concept of dual-labeling here can involve the simultaneous incorporation of two different ncAAs with mutually orthogonal reactive groups.[9][10][11]

-

Hybrid Approaches: A powerful strategy combines stable isotope labeling with bio-orthogonal tagging. For instance, dual-pulse labeling with O-propargyl-puromycin (OPP), a clickable puromycin (B1679871) analog, and stable isotope-labeled amino acids can distinguish newly synthesized proteins (nascent polypeptide chains) from non-specific binders during affinity purification.[12][13]

Quantitative Data Presentation

The primary output of experiments using dual-labeled amino acids is quantitative data that reflects changes in protein abundance, synthesis, or turnover. This data is typically presented in tables that allow for clear comparison across different experimental conditions.

| Protein ID | Gene Name | Condition A (Light) Intensity | Condition B (Heavy) Intensity | Log₂ (Heavy/Light Ratio) | p-value | Regulation |

| P02768 | ALB | 1.2E+10 | 1.1E+10 | -0.13 | 0.68 | Unchanged |

| P01112 | HRAS | 5.4E+08 | 1.2E+09 | 1.15 | 0.02 | Upregulated |

| Q06830 | BAD | 8.9E+07 | 4.1E+07 | -1.12 | 0.04 | Downregulated |

| P62258 | ACTG1 | 2.1E+10 | 2.2E+10 | 0.07 | 0.85 | Unchanged |

Caption: Example SILAC data comparing protein abundance between two conditions.

| Protein ID | Gene Name | Turnover Rate Constant (k) | Half-life (t₁/₂) (hours) | R² of fit |

| P60709 | ACTB | 0.015 | 46.2 | 0.98 |

| P08670 | VIM | 0.021 | 33.0 | 0.95 |

| P35579 | MYC | 1.386 | 0.5 | 0.99 |

| O15530 | CCNE1 | 0.990 | 0.7 | 0.97 |

Caption: Protein turnover rates measured using dynamic SILAC or heavy water labeling.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of dual-labeling experiments. Below are generalized protocols for key experiments.

SILAC for Relative Quantification

Objective: To compare the relative abundance of proteins between two cell populations.

Methodology:

-

Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural lysine and arginine), and the other in "heavy" SILAC medium (containing, for example, ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[5] Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[]

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.[15]

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides and quantify the intensity of the "light" and "heavy" peptide pairs. The ratio of these intensities reflects the relative abundance of the protein in the two samples.

Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Nascent Proteome Profiling

Objective: To identify and isolate newly synthesized proteins.

Methodology:

-

Cell Culture and Labeling: Culture cells in a methionine-free medium for a short period to deplete endogenous methionine. Then, supplement the medium with a methionine analog, such as azidohomoalanine (AHA) or homopropargylglycine (HPG).[6][8]

-

Cell Lysis: Harvest the cells and lyse them under denaturing conditions.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-alkyne for AHA-labeled proteins or biotin-azide for HPG-labeled proteins) to the incorporated ncAAs.[8]

-

Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged, newly synthesized proteins.[13]

-

On-Bead Digestion: Digest the captured proteins into peptides directly on the beads.

-

Mass Spectrometry and Data Analysis: Analyze the eluted peptides by LC-MS/MS to identify the nascent proteome.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and signaling pathways investigated using dual-labeled amino acids.

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Caption: Experimental workflow for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Caption: Logical flow for using dual-labeling to study signaling pathways.

Applications in Drug Development and Research

The insights gained from dual-labeling proteomics are invaluable for various stages of drug development and fundamental research:

-

Target Identification and Validation: By comparing the proteomes of healthy versus diseased states, or treated versus untreated cells, researchers can identify proteins that are differentially expressed and may serve as potential drug targets.[16]

-

Mechanism of Action Studies: Understanding how a drug candidate affects the proteome can elucidate its mechanism of action and potential off-target effects.

-

Biomarker Discovery: Quantitative proteomics can identify proteins whose levels change in response to disease or treatment, providing candidate biomarkers for diagnostics, prognostics, or treatment response.[17]

-

Understanding Protein Homeostasis: Techniques that measure protein turnover are critical for studying diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders.[18][19][20]

-

Investigating Cellular Signaling: The ability to quantify changes in protein abundance and post-translational modifications in response to stimuli provides a powerful tool for mapping signaling networks.[15]

Conclusion

Dual-labeled amino acids represent a cornerstone of modern quantitative proteomics. The ability to metabolically or chemically encode proteins with unique mass or chemical tags provides an unparalleled window into the dynamic nature of the proteome. From fundamental biological research to the frontiers of drug discovery, these techniques will continue to be instrumental in advancing our understanding of complex biological systems and developing the next generation of therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chempep.com [chempep.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]

- 9. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmiweb.com [pharmiweb.com]

- 17. Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein turnover [utmb.edu]

- 20. metsol.com [metsol.com]

The Pivotal Role of Labeled Aspartic Acid in Unraveling Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled aspartic acid serves as a powerful and indispensable tool in the intricate study of cellular metabolism. Its strategic application in metabolic tracing studies has illuminated the complex and dynamic nature of key metabolic pathways, providing critical insights for researchers in basic science and drug development. This technical guide delves into the core applications of labeled aspartic acid, offering a comprehensive overview of its use in metabolic flux analysis, particularly in the context of cancer metabolism and other proliferative diseases. We provide detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways to empower researchers in leveraging this robust methodology for their scientific inquiries.

Introduction: Aspartic Acid as a Central Metabolic Hub

Aspartic acid, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a critical node connecting carbohydrate and nitrogen metabolism.[1] It is a key precursor for the biosynthesis of other amino acids, nucleotides (purines and pyrimidines), and asparagine.[1][2] Furthermore, aspartate plays a crucial role in the malate-aspartate shuttle, which is vital for transferring reducing equivalents from the cytosol to the mitochondria, and it participates in the urea (B33335) cycle for the detoxification of ammonia.[3][4] Given its multifaceted roles, understanding the flux through aspartate-dependent pathways is paramount for deciphering the metabolic landscape of both healthy and diseased cells.

The use of stable isotope-labeled aspartic acid, most commonly with ¹³C and ¹⁵N, allows for the precise tracing of its metabolic fate within the cell.[5][6] By monitoring the incorporation of these heavy isotopes into downstream metabolites, researchers can quantify metabolic fluxes and identify alterations in pathway activity associated with various physiological and pathological states.[7] This approach has been particularly insightful in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis.[8][9]

Key Applications of Labeled Aspartic Acid in Cellular Metabolism Studies

The versatility of labeled aspartic acid makes it a valuable tool for investigating a wide range of metabolic processes.

-

Metabolic Flux Analysis (MFA): ¹³C-labeled aspartic acid is extensively used in MFA to quantify the rates of metabolic reactions.[2][10] By analyzing the mass isotopomer distribution of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct detailed metabolic flux maps.[10][11] This provides a quantitative understanding of how cells utilize aspartate and how these fluxes are altered in response to genetic or environmental perturbations.

-

Cancer Metabolism: Cancer cells exhibit altered metabolism to support their rapid proliferation and survival.[8] Studies using labeled aspartic acid have revealed that some cancer cells are highly dependent on aspartate for nucleotide synthesis and to maintain TCA cycle anaplerosis.[12][13] This dependency presents a potential therapeutic vulnerability that can be exploited for drug development.

-

Nucleotide Synthesis: Aspartic acid is a direct precursor for both purine (B94841) and pyrimidine (B1678525) biosynthesis.[14][15] Labeled aspartic acid tracers can be used to measure the rates of de novo nucleotide synthesis, providing insights into the regulation of cell proliferation and the mechanisms of action of anti-cancer drugs that target these pathways.[16]

-

TCA Cycle Anaplerosis: Anaplerosis is the replenishment of tricarboxylic acid (TCA) cycle intermediates that are withdrawn for biosynthesis. Aspartate can serve as a significant anaplerotic substrate by its conversion to oxaloacetate.[17][18] Tracing studies with labeled aspartate can quantify its contribution to the TCA cycle pool, which is crucial for maintaining mitochondrial function and cellular energy homeostasis.[19][20]

-

Nitrogen Metabolism: ¹⁵N-labeled aspartic acid is employed to trace the flow of nitrogen through various metabolic pathways, including transamination reactions and the urea cycle.[6][21] This is critical for understanding how cells manage nitrogen balance and synthesize nitrogen-containing compounds.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing labeled aspartic acid to investigate cellular metabolism.

Table 1: Fractional Contribution of ¹³C-Aspartate to TCA Cycle Intermediates in Cancer Cells

| Metabolite | Cell Line | Fractional Contribution (%) from [U-¹³C₄]Aspartate | Reference |

| Malate | H838 (Lung Cancer) | 15 ± 2 | [12] |

| Fumarate | H838 (Lung Cancer) | 12 ± 3 | [12] |

| Citrate (B86180) | Teff Cells (in vivo) | ~45 (from M+4 Gln) | [13] |

| Aspartate | Teff Cells (in vitro) | ~30 (from M+3 UMP) | [13] |

Table 2: ¹⁵N Enrichment in Amino Acids from [¹⁵N]Aspartate in Cultured Astrocytes

| Amino Acid | ¹⁵N Enrichment (%) at 2.5 mM [¹⁵N]Aspartate | Reference |

| Glutamate (B1630785) | High (unquantified) | [6] |

| Glutamine | Moderate (unquantified) | [6] |

| Alanine | High (unquantified) | [6] |

| Arginine | Highest (unquantified) | [6] |

Experimental Protocols

Protocol for ¹³C-Aspartic Acid Tracer Studies in Mammalian Cells

This protocol outlines a general procedure for conducting stable isotope tracing experiments using uniformly labeled [U-¹³C₄]aspartic acid in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

[U-¹³C₄]L-Aspartic acid (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (B129727)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture:

-

Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

-

For adherent cells, plate them in 6-well or 10-cm dishes. For suspension cells, use appropriate flasks.

-

Ensure a sufficient number of replicate plates/flasks for each experimental condition.

-

-

Isotope Labeling:

-

Prepare labeling medium by supplementing the base medium with [U-¹³C₄]L-aspartic acid at the desired concentration (e.g., physiological concentration or a specific experimental concentration). The standard medium's unlabeled aspartic acid should be replaced.

-

Remove the standard growth medium from the cells and wash them once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a specific period to allow for the incorporation of the labeled aspartate into downstream metabolites. The incubation time will depend on the metabolic pathway of interest and should be optimized (e.g., from minutes to several hours).

-

-

Metabolite Extraction:

-

After the labeling period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate).

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold 80% methanol.

-

Vortex the tubes vigorously and incubate on ice for 15-20 minutes to ensure complete protein precipitation.

-

Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

-

Sample Analysis:

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

Analyze the samples using a high-resolution LC-MS system to determine the mass isotopomer distribution of the metabolites of interest.[22]

-

Mass Spectrometry Parameters for Labeled Aspartate Detection

The following are general guidelines for setting up an LC-MS method for the analysis of labeled aspartate and its downstream metabolites. Specific parameters will need to be optimized for the instrument used.

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous to elute polar compounds.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for acidic compounds like aspartate and TCA cycle intermediates.

-

Scan Mode: Full scan mode to detect all mass isotopomers.

-

Mass Resolution: High resolution (>60,000) is crucial to accurately resolve different isotopologues.

-

Collision Energy (for MS/MS): If performing tandem MS for structural confirmation, optimize the collision energy for each metabolite.

-

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving aspartic acid.

Central Role of Aspartate in Metabolism

Caption: Central role of Aspartate in key metabolic pathways.

Urea Cycle

Caption: The Urea Cycle pathway showing the entry of aspartate.

De Novo Pyrimidine Synthesis

Caption: De Novo Pyrimidine Synthesis pathway.

De Novo Purine Synthesis (Simplified)

Caption: De Novo Purine Synthesis showing aspartate's contribution.

Malate-Aspartate Shuttle

Caption: The Malate-Aspartate Shuttle for NADH transport.

Conclusion

Labeled aspartic acid is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic and interconnected nature of cellular metabolism. Its application in stable isotope tracing studies has been instrumental in advancing our understanding of fundamental biological processes and the metabolic alterations that underpin diseases such as cancer. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to effectively employ labeled aspartic acid in their own investigations, ultimately contributing to new discoveries and the development of novel therapeutic strategies.

References

- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]

- 10. Measuring complete isotopomer distribution of aspartate using gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 17. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Estimation of TCA cycle flux, aminotransferase flux, and anaplerosis in heart: validation with syntactic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Protein Synthesis and Turnover with Stable Isotopes: An In-depth Technical Guide

The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health, function, and adaptation. These processes ensure the removal of damaged or misfolded proteins and allow cells to remodel their proteomes in response to various stimuli.[1] For researchers, scientists, and drug development professionals, understanding the kinetics of protein turnover is crucial for elucidating disease mechanisms, identifying therapeutic targets, and assessing drug efficacy. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and versatile tool for accurately quantifying protein synthesis and turnover rates in a variety of biological systems.[2][3]

This guide provides a comprehensive overview of the core methodologies utilizing stable isotopes to explore protein dynamics, detailed experimental protocols, and the key signaling pathways that regulate these essential cellular processes.

Core Methodologies for Stable Isotope Labeling

Metabolic labeling with stable, non-radioactive isotopes allows for the in vivo incorporation of "heavy" atoms (such as ¹³C, ¹⁵N, or ²H) into the amino acid precursors of proteins.[4][5] As cells synthesize new proteins, these heavy amino acids are incorporated, leading to a mass shift that can be precisely detected and quantified by mass spectrometry.[5] This enables the differentiation between pre-existing ("light") and newly synthesized ("heavy") protein populations.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique for accurate protein quantification in cultured cells.[2] It relies on the metabolic incorporation of amino acids containing stable isotopes into the entire proteome.[6] Cells are grown in specialized media where a natural "light" amino acid is replaced with a "heavy" isotopically labeled counterpart (e.g., ¹³C₆-Arginine).[2] By comparing the mass spectra of proteins from cells grown in "light" and "heavy" media, one can achieve accurate relative quantification of protein abundance.[6]

Dynamic SILAC (dSILAC): A powerful extension of this method, dynamic SILAC, is used to measure protein turnover. In a typical dSILAC experiment, cells initially grown in "light" medium are switched to a "heavy" medium.[3] Samples are then collected at various time points to track the incorporation of the heavy label into proteins, allowing for the calculation of synthesis and degradation rates.[3][7]

This protocol provides a general framework for a dynamic SILAC experiment to determine protein turnover rates in cultured cells.

-

Adaptation Phase:

-

Culture cells in "light" SILAC medium (containing natural lysine (B10760008) and arginine) for at least five to six cell divisions to ensure a homogenous, unlabeled proteome.[8] It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids from the serum.

-

-

Experimental Phase (Pulse):

-

At time zero (t=0), wash the cells thoroughly with phosphate-buffered saline (PBS) to remove all traces of the light medium.

-

Replace the "light" medium with "heavy" SILAC medium (containing, for example, ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine). This initiates the "pulse" phase.[3]

-

Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to create a time course of label incorporation.

-

-

Sample Preparation:

-

Lyse the cells collected at each time point using a suitable lysis buffer.

-

Combine equal amounts of protein from each time point with a "light" reference sample (from t=0) if performing relative quantification across time points, or process each time point individually.

-

Perform in-solution or in-gel digestion of the proteins, typically using trypsin. Trypsin cleaves after lysine and arginine, ensuring that every resulting peptide (except the C-terminal one) will contain a labeled amino acid.[9]

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

-

-

Data Analysis:

-

Calculate the ratio of heavy to light (H/L) peptide signals for each identified protein at every time point.[3]

-

Plot the H/L ratio over time. The rate of increase in this ratio reflects the protein's synthesis rate.

-

Calculate the fractional synthesis rate (FSR) and protein half-life using exponential curve fitting models.[10]

-

Deuterated Water (D₂O) Labeling

The use of deuterated water (²H₂O or D₂O) is a robust method for measuring protein synthesis rates in vivo, particularly in humans and animal models, over prolonged periods.[11][12] When D₂O is administered, the deuterium (B1214612) (²H) is incorporated into the body water pool and subsequently into the non-essential amino acids, such as alanine (B10760859), through transamination reactions.[11][13] These deuterated amino acids are then used by the body to synthesize new proteins.

This protocol outlines the general steps for measuring muscle protein synthesis rates in humans using D₂O.

-

Baseline Sampling:

-

Collect a baseline blood or saliva sample to determine the natural background enrichment of deuterium.

-

Obtain a baseline muscle biopsy from a muscle of interest (e.g., vastus lateralis).

-

-

D₂O Administration:

-

Administer a priming bolus of D₂O to the subject to rapidly enrich the body water pool.

-

Provide the subject with daily doses of D₂O to maintain a relatively constant body water enrichment over the desired measurement period (days to weeks).[13]

-

-

Monitoring and Sample Collection:

-

Collect periodic blood or saliva samples to monitor the body water ²H-enrichment over time. This serves as the precursor pool enrichment.[11]

-

After the labeling period, obtain a second muscle biopsy from the same muscle.

-

-

Sample Processing:

-

Isolate proteins from the muscle tissue samples.

-

Hydrolyze the proteins into their constituent amino acids.

-

Isolate the amino acid of interest, typically alanine.

-

-

Mass Spectrometry Analysis:

-

Determine the deuterium enrichment of the isolated protein-bound alanine using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[14]

-

-

Calculation of Fractional Synthesis Rate (FSR):

-

The FSR is calculated based on the increase in deuterium enrichment in the protein-bound alanine over the labeling period, relative to the average enrichment of the precursor pool (body water).[15] The formula is a variation of the standard precursor-product equation.

-

¹⁵N Metabolic Labeling

¹⁵N metabolic labeling is a powerful technique for studying proteome-wide turnover in whole organisms, including rodents, flies, and worms.[16][17] This method involves feeding the organism a diet in which the natural nitrogen (¹⁴N) sources are replaced with ¹⁵N-labeled compounds, such as ¹⁵N-labeled amino acids or a ¹⁵N-labeled algal protein mix.[16][17] This results in the incorporation of ¹⁵N into nearly all amino acids and, subsequently, all proteins.

This protocol describes a pulse-chase experiment to analyze protein turnover in mice.[17]

-

Labeling Phase (Pulse):

-

Chase Phase:

-

Switch the mice back to a standard, unlabeled (¹⁴N) diet.

-

Collect tissues of interest at various time points during the chase period (e.g., 0, 1, 3, 7, 14 days).[17]

-

-

Sample Preparation and Analysis:

-

Homogenize the collected tissues and extract the proteins.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixtures via LC-MS/MS.

-

-

Data Analysis:

-

Determine the ratio of ¹⁵N-labeled (heavy) to ¹⁴N-unlabeled (light) peptides for each protein at each time point.

-

The rate of decrease in the ¹⁵N-labeled fraction during the chase period reflects the protein's degradation rate, while the rate of incorporation of ¹⁴N reflects its synthesis.[17]

-

Data Presentation and Interpretation

A key aspect of protein turnover studies is the clear presentation of quantitative data. The primary metric calculated from these experiments is the Fractional Synthesis Rate (FSR), which represents the fraction of the protein pool that is newly synthesized per unit of time.[18]

Fractional Synthesis Rate (FSR) Calculation

The FSR is generally calculated using the precursor-product model:[15]

-

FSR (%/hour) = [ (E₂ - E₁) / (Eₚ * t) ] * 100

Where:

-

E₁ and E₂ are the enrichments of the isotope label in the protein-bound amino acid at the beginning and end of the measurement period, respectively.[19]

-

Eₚ is the average enrichment of the precursor amino acid pool (e.g., plasma free amino acids or body water) over the same period.[19]

-

t is the duration of the labeling period in hours.[19]

Quantitative Data Summary

| Parameter | SILAC | D₂O Labeling | ¹⁵N Labeling |

| Organism/System | Cultured Cells[2] | Whole Animals, Humans[20] | Whole Animals (e.g., mice, rats)[17][21] |

| Typical Label | ¹³C, ¹⁵N-labeled Lys & Arg[8] | Deuterium (²H) from D₂O[12] | ¹⁵N-labeled amino acid mix[16] |

| Administration | In cell culture medium[6] | In drinking water or via injection[11] | In specialized diet[17] |

| Typical Duration | Hours to Days[3] | Days to Weeks[13] | Weeks to Months[16] |

| Precursor Pool | Amino acids in medium | Body water[11] | Amino acids in diet[16] |

| Typical Enrichment | >98% incorporation in cells[22] | 2-5% in body water[4] | 94-98% in tissues[16][21] |

| Primary Output | Relative protein abundance, synthesis/degradation rates[10] | Fractional Synthesis Rate (FSR)[13] | Protein turnover rates (synthesis & degradation)[17] |

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the complex workflows and biological pathways involved in protein turnover studies.

Experimental Workflow Diagrams

Signaling Pathway Diagrams

Protein synthesis and turnover are tightly regulated by complex signaling networks.

mTOR Pathway (Protein Synthesis): The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis.[23][24] It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control the protein synthesis machinery.[25][26] Activation of mTOR, primarily through the mTORC1 complex, promotes protein synthesis by phosphorylating key targets like S6K1 and 4E-BP1.

Ubiquitin-Proteasome Pathway (Protein Degradation): This pathway is responsible for the degradation of most short-lived and misfolded proteins.[27][28] Proteins are targeted for degradation by being tagged with a chain of ubiquitin molecules.[29] This polyubiquitination mark is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.[30]

Autophagy-Lysosome Pathway (Protein Degradation): Autophagy is a catabolic process involving the degradation of cellular components, including long-lived proteins, protein aggregates, and entire organelles, via the lysosome.[31][32] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and then fuses with a lysosome to degrade the contents.[33]

References

- 1. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. CORP: The use of deuterated water for the measurement of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 14. journals.physiology.org [journals.physiology.org]

- 15. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fractional synthetic rate - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. metsol.com [metsol.com]

- 21. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. mTOR - Wikipedia [en.wikipedia.org]

- 27. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]

- 30. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 31. The autophagy-lysosomal pathway | Neurology [ez-admanager.com]

- 32. scispace.com [scispace.com]

- 33. Autophagy: A Lysosome-Dependent Process with Implications in Cellular Redox Homeostasis and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Metabolic Maze: A Technical Guide to DL-Aspartic Acid-¹³C,¹⁵N in Amino Acid Metabolism Research

For researchers, scientists, and drug development professionals, understanding the intricate web of amino acid metabolism is paramount. Stable isotope-labeled compounds, particularly DL-Aspartic acid-¹³C,¹⁵N, have emerged as powerful tools to trace and quantify metabolic fluxes, offering unprecedented insights into cellular physiology and disease. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this versatile tracer.

DL-Aspartic acid labeled with both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) serves as a robust tracer for metabolic flux analysis (MFA). By introducing this labeled compound into biological systems, researchers can track the journey of its carbon and nitrogen atoms through various interconnected metabolic pathways. This allows for the precise quantification of the rates of metabolic reactions, providing a dynamic picture of cellular activity that is not attainable with traditional metabolomics alone. The use of stable, non-radioactive isotopes ensures safety in handling and suitability for in vivo studies.

Core Applications in Metabolic Research

The dual labeling of DL-Aspartic acid with ¹³C and ¹⁵N offers a unique advantage in simultaneously tracing the fate of both the carbon skeleton and the amino group. This is particularly valuable for dissecting the complexities of amino acid metabolism and its interplay with central carbon metabolism and nucleotide biosynthesis.